molecular formula C10H9Cl2FO B1328077 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane CAS No. 898761-12-1

4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane

Cat. No. B1328077
M. Wt: 235.08 g/mol
InChI Key: ZHCAEWTVZLQOTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloro- and fluoro-containing organic compounds has been explored in various studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction, which involved 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid as catalysts under reflux conditions in benzene . This method could potentially be adapted for the synthesis of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane by altering the starting materials and reaction conditions to incorporate the additional chloro and fluoro substituents on the phenyl ring.

Molecular Structure Analysis

The

Scientific Research Applications

  • Synthesis and Characterization : A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of related compounds, highlighting the importance of accurate identification in research chemicals. This research is significant as it underscores the necessity of precise synthesis methods and thorough characterization in chemical research, especially concerning compounds with close structural similarities.

  • Enzyme-Catalyzed Reactions : Research by Shimizu et al. (1990) explores the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system. This study provides insights into the potential biotechnological applications of enzymes in modifying or synthesizing similar compounds.

  • Quantum Chemical Studies : Satheeshkumar et al. (2017) conducted quantum chemical studies on similar compounds, providing insights into their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017). Such research is crucial for understanding the electronic properties and reactivity of these compounds, which can inform their applications in various fields, including materials science.

  • Production in Microbial Systems : The production of related compounds using microbial systems has been explored, as in a study by Kataoka et al. (1997). This approach offers a sustainable and efficient method for producing these compounds, potentially reducing reliance on traditional chemical synthesis methods.

  • Intermolecular Interactions : Research by Shukla et al. (2014) on the intermolecular interactions in derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, helps in understanding the behavior of these compounds in different states and their potential applications in the design of new materials or drugs.

properties

IUPAC Name

4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO/c11-5-1-2-10(14)7-3-4-9(13)8(12)6-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCAEWTVZLQOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645156
Record name 4-Chloro-1-(3-chloro-4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane

CAS RN

898761-12-1
Record name 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(3-chloro-4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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